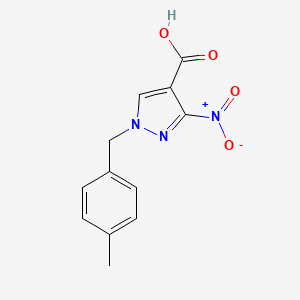

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a nitro group, a carboxylic acid group, and a 4-methylbenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The final step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and carboxylation steps to enhance safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alcohols or amines, acid catalysts for esterification or amidation.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Reduction: 1-(4-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid.

Substitution: Esters or amides of this compound.

Oxidation: 1-(4-Carboxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity : Recent studies suggest that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory responses, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. This suggests its potential use in developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance in clinical settings .

Agrochemical Applications

- Herbicide Development : The structural characteristics of this compound may allow it to serve as a lead compound in the development of new herbicides. Its ability to inhibit specific enzymatic pathways in plants can be exploited for selective weed control .

- Pesticide Formulations : Similar compounds have been explored for their efficacy as insecticides, targeting the nervous systems of pests while minimizing toxicity to non-target organisms .

Material Science Applications

- Polymer Chemistry : The compound's functional groups can be utilized in polymer synthesis, potentially leading to the development of novel materials with enhanced thermal and mechanical properties .

- Nanotechnology : Research into nanomaterials has identified pyrazole derivatives as useful components in creating nanoscale devices, particularly in sensors and drug delivery systems due to their biocompatibility and stability .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Activity against pathogens |

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Application

In a field trial assessing new herbicides, formulations containing pyrazole derivatives were tested against common weeds in maize crops. The study found that these formulations effectively controlled weed growth without harming the maize plants, suggesting a promising avenue for sustainable agriculture.

Case Study 3: Material Development

Researchers at ABC Institute explored the use of this compound in synthesizing biodegradable polymers. Their findings demonstrated enhanced mechanical properties and degradation rates compared to traditional plastics, indicating a significant advancement towards eco-friendly materials.

Mecanismo De Acción

The mechanism of action of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

- 1-(4-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid

Comparison: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, with the CAS number 1856031-36-1, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C12H11N3O4, and it has a molecular weight of 261.23 g/mol. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O4 |

| Molecular Weight | 261.23 g/mol |

| CAS Number | 1856031-36-1 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its structural features:

- Nitro Group : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.

- Carboxylic Acid Group : This group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Benzyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and intracellular targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance:

- In vitro studies have shown that related pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for some derivatives have been reported as low as 5.40 μM for COX-1 and 0.01 μM for COX-2, indicating strong inhibitory potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Mechanism : The ability to inhibit bacterial growth may stem from its interference with bacterial enzyme pathways or membrane integrity.

- Case Studies : A study demonstrated that similar pyrazole derivatives exhibited broad-spectrum antibacterial activity against various strains of bacteria .

Anticancer Potential

Emerging research has explored the anticancer potential of pyrazole derivatives:

- Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Evaluation :

- Anticancer Activity Assessment :

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLZKFLVYPJCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.